molecular formula C3H6O3 B568748 2-(Trideuteriomethoxy)acetic acid CAS No. 345910-00-1

2-(Trideuteriomethoxy)acetic acid

Cat. No.: B568748
CAS No.: 345910-00-1
M. Wt: 93.096
InChI Key: RMIODHQZRUFFFF-FIBGUPNXSA-N
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Description

2-(Trideuteriomethoxy)acetic acid is the labelled analogue of 2-Methoxyacetic Acid, which is a synthetic intermediate in the synthesis of dimethyl(alkyloxy)[(methylsulfonyl)phenyl]furanones as COX-2 inhibitors . It is also known by other synonyms such as 2-Methoxyacetic Acid D3; Methoxyacetic Acid-d3; Methoxyethanoic Acid-d3 .


Molecular Structure Analysis

The molecular formula of this compound is C3H3D3O3 . The structure of acetic acid, a related compound, can be represented as CH3(C=O)OH or CH3CO2H .

Scientific Research Applications

1. Synthesis and Configurational Assay

2-(Trideuteriomethoxy)acetic acid is utilized in synthetic chemistry, particularly in the synthesis and configurational assay of asymmetric methyl groups. This process involves stereospecific reactions and is used to determine the absolute configuration of asymmetric methyl groups, contributing significantly to the understanding of enzymic reactions involving methylene and methyl groups (Cornforth et al., 1970).

2. Catalysis Research

This compound plays a role in catalysis research. For instance, it has been used in studies involving iron-catalyzed olefin epoxidation in the presence of acetic acid. This research provides insights into the nature of metal-based oxidants and their mechanisms, expanding the understanding of catalytic processes in organic chemistry (Mas‐Ballesté & Que, 2007).

3. Trideuteromethylation in Organic Chemistry

In organic chemistry, this compound is involved in trideuteromethylation processes. A recent study describes a Rh(I)-catalyzed trideuteromethylation of heteroarenes using this compound, showcasing its application in installing CD3 groups under straightforward conditions, which is significant for academic and industrial researchers (Zhao et al., 2022).

4. Isotope Effects in Chemical Reactions

It also finds application in studying hydrogen isotope effects, particularly in identifying the attacking nucleophile in reactions. For example, its usage in the enolization of ketones catalyzed by acetic acid offers valuable insights into the mechanisms of such reactions (Swain et al., 1958).

5. Vibrational Sum Frequency Spectroscopy

Additionally, this compound is used in vibrational sum frequency spectroscopy (VSFS) studies. This method allows for detailed molecular analysis of interfaces, such as the liquid-gas interface of acetic acid-water mixtures. Studies involving deuterated acetic acid provide essential information on surface speciation (Johnson et al., 2005).

Mechanism of Action

Target of Action

2-(Trideuteriomethoxy)acetic acid, also known as 2-Methoxyacetic Acid-d3, is a deuterated analog of methoxyacetic acid. Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether and ethylene glycol monoethyl ether

Mode of Action

Acetic acid is known to act as a counterirritant and has antimicrobial properties . It’s used locally, occasionally internally, and also as a reagent .

Pharmacokinetics

This model describes the journey of a drug in the body, from the moment it is administered, through its distribution and metabolism, until it is eliminated from the body .

Biochemical Analysis

Cellular Effects

The effects of 2-(Trideuteriomethoxy)acetic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response. This compound can also modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as alcohol dehydrogenase, leading to the accumulation of intermediate metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response . Additionally, this compound can activate certain signaling pathways, such as those mediated by nuclear receptors, which further modulate gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under conditions of high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . These adverse effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of the methoxy group to form corresponding aldehydes and acids . Additionally, this compound can influence the metabolic flux through these pathways, leading to changes in the levels of various metabolites. These interactions are critical for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters, which facilitate the movement of small organic acids . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to particular organelles . For example, the compound can be targeted to mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

2-(trideuteriomethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIODHQZRUFFFF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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